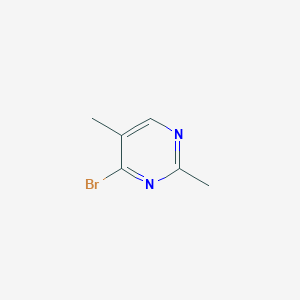

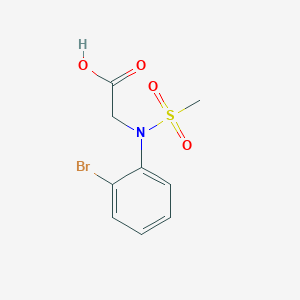

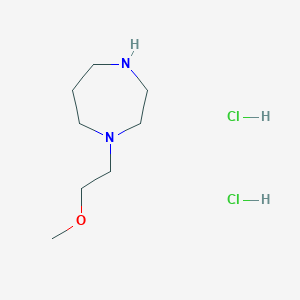

![molecular formula C6H5N3OS2 B2478014 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 68967-31-7](/img/structure/B2478014.png)

7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound. It is a derivative of the thiadiazolo[3,2-a]pyrimidin-5-one class .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H10N4OS2/c9-1-2-14-4-6-3-7(13)12-8(11-6)15-5-10-12/h3,5H,1-2,4,9H2 .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in various studies. For example, the reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 199.25 . More detailed properties such as density, melting point, boiling point, etc., were not found in the search results.科学的研究の応用

Green Synthesis and Characterisation

The compound has been used in the green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines . The synthesis was carried out using a multicomponent reaction with vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . The advantages of this protocol include rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .

Microwave-promoted Multi-component Synthesis

The compound has been used in a microwave-promoted multi-component and green synthesis of thiadiazolo[3,2-a]pyrimidines under solvent-free conditions . The synthesis was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . This approach has remarkable advantages, including the removal of hazardous materials, the use of fewer solvents, high atom economies, and simple workup .

Xanthine Oxidase Inhibitory Activity

The compound has been synthesized as a series of pyrimidin-5-one analogues as effective and a new class of xanthine oxidase inhibitors . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibitors are used in the treatment of gout .

Anticancer Compounds Synthesis

The compound has been used in the synthesis of anticancer compounds . Specifically, 7-substituted-phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitriles were achieved by Tiwari and co-workers from the one-pot reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2 amine, aromatic aldehydes, and malononitrile under ultrasonic irradiation and NaOH .

Antibacterial Activity

Compounds containing the 1,3,4-thiadiazole ring moiety, such as the one , have been studied for their antibacterial activity .

Antitumor Activity

Compounds containing the 1,3,4-thiadiazole ring moiety, such as the one , have been studied for their antitumor activity .

将来の方向性

Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of this compound. For instance, one study suggested the potential of thiadiazolo[3,2-a]pyrimidin-5-one derivatives as xanthine oxidase inhibitors . Further investigation into the biological activity and potential therapeutic applications of this compound could be a promising direction for future research.

作用機序

Target of Action

The primary target of 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

This compound interacts with its target, xanthine oxidase, by inhibiting its activity . Molecular modeling and docking studies have revealed that this molecule has very good interactions with the Molybdenum-Oxygen-Sulfur (MOS) complex, a key component in xanthine oxidase .

Biochemical Pathways

By inhibiting xanthine oxidase, 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one affects the purine metabolism pathway . This results in decreased production of uric acid, a metabolite that can cause gout and other health problems when present in high concentrations .

Result of Action

The inhibition of xanthine oxidase by 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one leads to a decrease in uric acid production . This can potentially result in the alleviation of symptoms associated with conditions like gout, where uric acid accumulation is a problem .

特性

IUPAC Name |

7-methyl-2-sulfanylidene-3H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS2/c1-3-2-4(10)9-5(7-3)12-6(11)8-9/h2H,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUKGGHQKGTAPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)SC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

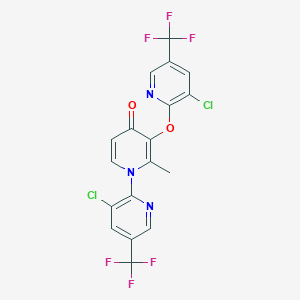

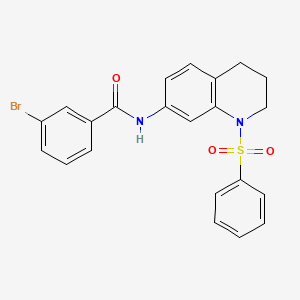

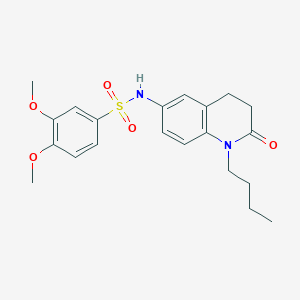

![3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea](/img/structure/B2477938.png)

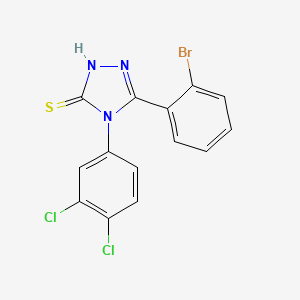

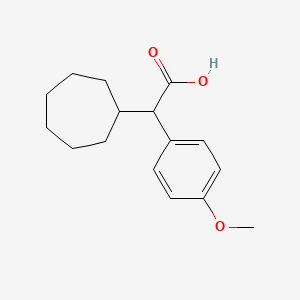

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2477945.png)

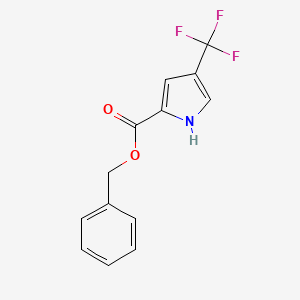

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2477946.png)

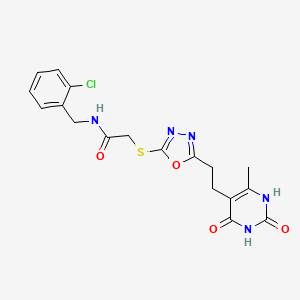

![3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2477954.png)